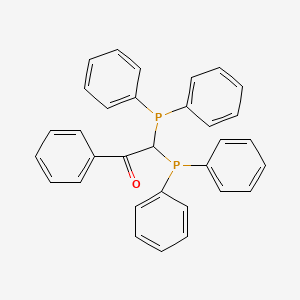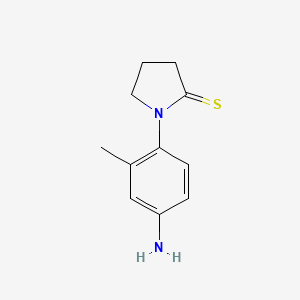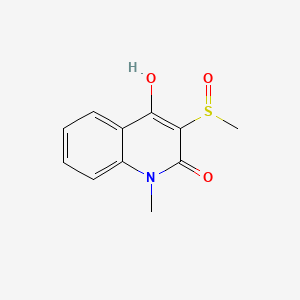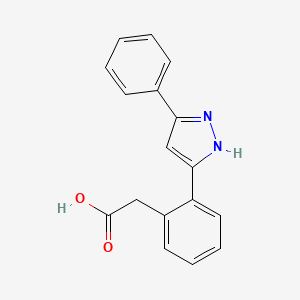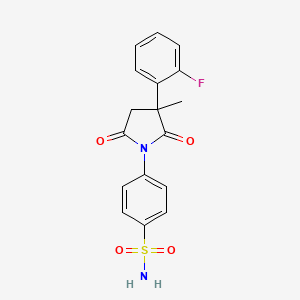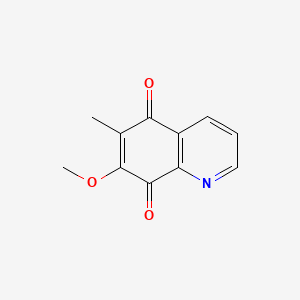
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization and subsequent functionalization to yield the desired compound . The reaction conditions often include the use of catalysts such as iron(III) chloride and solvents like methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor in oxidation-reduction reactions, which is crucial for its biological activities . It may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
2,4-Dihydroxyquinoline: Exhibits significant biological activities.
Uniqueness
7-Methoxy-6-methyl-5,8-dihydroquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96884-31-0 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-9(13)7-4-3-5-12-8(7)10(14)11(6)15-2/h3-5H,1-2H3 |
InChI Key |
XODJZOPPDQSCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




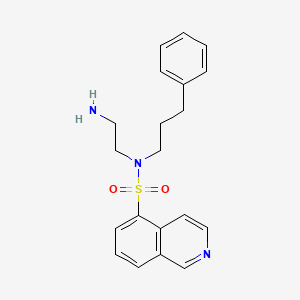


![1-[5-(But-1-yn-1-yl)-2-methylfuran-3-yl]ethan-1-one](/img/structure/B12881522.png)
